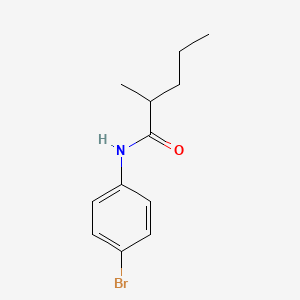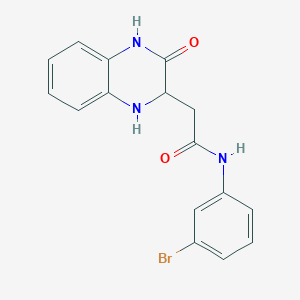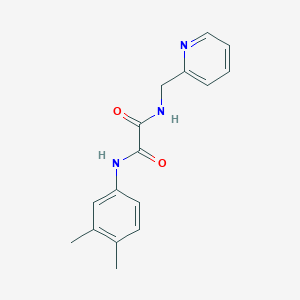
N-(4-bromophenyl)-2-methylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-methylpentanamide, also known as Brorphine, is a synthetic opioid drug that has recently gained attention in the research community due to its potential applications in the field of pain management. Brorphine is a derivative of the popular opioid drug, fentanyl, and is structurally similar to other synthetic opioids such as carfentanil and sufentanil. In
Mécanisme D'action
N-(4-bromophenyl)-2-methylpentanamide acts on the mu-opioid receptor in the brain and spinal cord, leading to the activation of downstream signaling pathways that result in the inhibition of pain signaling. N-(4-bromophenyl)-2-methylpentanamide also has the potential to cause respiratory depression and other side effects commonly associated with opioid drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-bromophenyl)-2-methylpentanamide are similar to other synthetic opioids, including analgesia, sedation, and respiratory depression. N-(4-bromophenyl)-2-methylpentanamide has also been shown to have an effect on the immune system, with some studies suggesting that it may have immunosuppressive effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromophenyl)-2-methylpentanamide in lab experiments is its high potency and selectivity for the mu-opioid receptor, which allows for precise manipulation of the opioid system. However, N-(4-bromophenyl)-2-methylpentanamide is a highly potent and dangerous drug, and its use requires strict safety protocols and precautions.
Orientations Futures
Future research on N-(4-bromophenyl)-2-methylpentanamide could focus on its potential applications in pain management, as well as its effects on the immune system and other physiological systems. Additionally, further studies could investigate the potential for abuse and addiction associated with N-(4-bromophenyl)-2-methylpentanamide, as well as the development of new analogs with improved safety profiles.
Méthodes De Synthèse
The synthesis method of N-(4-bromophenyl)-2-methylpentanamide involves the reaction of 4-bromobenzaldehyde with 2-methylpentanone in the presence of sodium borohydride and acetic acid. The resulting intermediate is then reacted with methylamine to yield the final product, N-(4-bromophenyl)-2-methylpentanamide. This synthesis method has been optimized to produce N-(4-bromophenyl)-2-methylpentanamide in high yields with high purity.
Applications De Recherche Scientifique
N-(4-bromophenyl)-2-methylpentanamide has potential applications in the field of pain management due to its high potency and selectivity for the mu-opioid receptor. Mu-opioid receptors are responsible for mediating the analgesic effects of opioids, and N-(4-bromophenyl)-2-methylpentanamide has been shown to be highly effective in reducing pain in animal models. Additionally, N-(4-bromophenyl)-2-methylpentanamide has been shown to have a longer duration of action than other synthetic opioids, making it a promising candidate for sustained pain relief.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-3-4-9(2)12(15)14-11-7-5-10(13)6-8-11/h5-9H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFSEOBBVPLWPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclobutyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5180325.png)
![5-(3-methoxyphenyl)-N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B5180326.png)
![4-methyl-6-[(2-quinolinylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5180340.png)

![5-({[2-(diethylamino)ethyl]amino}methylene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5180365.png)
![2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene](/img/structure/B5180373.png)
![4-butoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5180381.png)
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5180409.png)
![methyl 3-(2,5-dimethylbenzyl)-1-(2-furylmethyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5180416.png)

![dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate](/img/structure/B5180426.png)
